3-(2-Hydroxyphenyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-Hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a hydroxyphenyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with ortho-hydroxybenzaldehyde under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Hydroxyphenyl)quinazolin-4(3H)-one has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of luminescent materials and environmentally sensitive probes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but different substitution pattern.
4(3H)-Quinazolinone: Lacks the hydroxyphenyl group.
Dihydroquinazolinones: Reduced form of quinazolinones.
Uniqueness
3-(2-Hydroxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its potential as a fluorescent probe and its biological activity .
Properties
CAS No. |
3977-51-3 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-8-4-3-7-12(13)16-9-15-11-6-2-1-5-10(11)14(16)18/h1-9,17H |
InChI Key |
KYRMDYHFFNNERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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